molecular formula C12H11NO3 B1628390 7-Ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 816448-98-3

7-Ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B1628390
Key on ui cas rn: 816448-98-3
M. Wt: 217.22 g/mol
InChI Key: KGCWRLOIOPEFRH-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.8 g, Example 3a) with sodium hydroxide (0.58 g) as described in Example 1c, gave 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.66g), m.p. 271° C., δ (360 MHz, NaOD) 1.30 (3H, t, CH3), 2.81 (2H, q, CH2), 6.66 (1H, s, 3-H), 7.36 (1H, d, 6-H), 7.66 (1H, s, 8-H) and 8.11 (1H, d, 5-H), (Found: C, 66.46: H, 5.01; N, 6.59%, C12H11NO3 requires C, 66.35; H, 5.10: N, 6.45%).
Name
methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([O:15]C)=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2].[OH-].[Na+]>>[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:17])[CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10]2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.8 g
Type
reactant
Smiles
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)OC)=O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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